Validoxylamine A is an aminocyclitol compound, recognized as the active derivative of the agricultural antibiotic Validamycin A. [REFS-1, REFS-2] Its primary and most studied property is its function as a potent, competitive inhibitor of the enzyme trehalase, a critical enzyme for carbohydrate metabolism in many fungi and insects. [REFS-3, REFS-4] By acting as a structural mimic of trehalose, Validoxylamine A binds to the enzyme's active site, providing a powerful and specific tool for biochemical research and a foundational core for developing next-generation agrochemicals. [REFS-2, REFS-4]
Direct substitution between Validoxylamine A and its parent compound, Validamycin A, is inappropriate due to fundamental differences in their application context. Validamycin A functions as a prodrug; it is readily transported into fungal cells where it is then hydrolyzed to form the highly active inhibitor, Validoxylamine A. [REFS-1, REFS-2] Therefore, Validamycin A is procured for its effective uptake and conversion in whole-cell or in-vivo systems. In contrast, Validoxylamine A is procured when direct, maximal potency is required without reliance on cellular transport and enzymatic activation. This makes it the correct choice for in-vitro enzyme kinetics, as a high-purity analytical standard, or as a direct chemical precursor for synthesizing more complex derivatives. [3]
Validoxylamine A demonstrates exceptionally potent, direct inhibition of trehalase from the fungus *Rhizoctonia solani*, with a reported inhibition constant (Ki) in the nanomolar range. [1] This is several orders of magnitude more potent than its parent compound, Validamycin A, which exhibits an IC50 in the micromolar range against the same target. [2]
| Evidence Dimension | Trehalase Inhibition Constant (Ki) |
| Target Compound Data | 1.9 x 10⁻⁹ M (1.9 nM) [<a href="https://doi.org/10.7164/antibiotics.34.1506" target="_blank">1</a>] |
| Comparator Or Baseline | Validamycin A: IC50 of 72 µM [<a href="https://doi.org/10.7164/antibiotics.40.526" target="_blank">2</a>] |
| Quantified Difference | >37,000-fold higher potency (comparing Ki to IC50 values) |
| Conditions | Enzyme target: Trehalase from *Rhizoctonia solani* mycelia. |
For biochemical and enzymatic research, the nanomolar potency of Validoxylamine A allows for highly specific and clean results at minimal concentrations, making it the superior choice as a positive control or mechanistic probe.
Validoxylamine A serves as an essential starting material for the synthesis of highly active fungicidal derivatives. A 2021 study demonstrated that esterification of Validoxylamine A with fatty acids dramatically increases its antifungal potency. [1] Specifically, the pentadecanoic acid ester of Validoxylamine A exhibited an EC50 value of 0.01 µmol/L against *Rhizoctonia solani*, a ~3500-fold improvement over the unmodified Validoxylamine A baseline. [1]
| Evidence Dimension | Antifungal Activity (EC50) vs. *Rhizoctonia solani* |
| Target Compound Data | 0.01 µmol/L (for Pentadecanoic acid ester derivative) |
| Comparator Or Baseline | Validoxylamine A (unmodified): 34.99 µmol/L |
| Quantified Difference | ~3500-fold increase in potency |
| Conditions | In vitro assay against the plant pathogenic fungus *Rhizoctonia solani*. |
This establishes Validoxylamine A as a key procurement choice for research and development programs focused on creating novel, high-potency agrochemicals, as it provides a validated scaffold for significant performance enhancement.
Due to its direct, nanomolar-level inhibition of trehalase, Validoxylamine A is the appropriate choice for use as a positive control or reference standard in biochemical assays screening for new trehalase inhibitors or studying enzyme kinetics. [1] Its high potency ensures clear, reproducible results at very low concentrations.
Validoxylamine A is a validated precursor for creating derivatives with significantly enhanced biological activity. Research groups focused on structure-activity relationship (SAR) studies and the development of next-generation fungicides or insecticides procure Validoxylamine A as a foundational scaffold for chemical modification. [2]
As the direct active inhibitor, Validoxylamine A allows researchers to study the downstream cellular effects of trehalase inhibition without the confounding variables of prodrug uptake and metabolic activation. [3] This makes it a precise tool for investigating pathways related to energy metabolism, chitin synthesis, and virulence in target organisms.